

# Spectroscopic Data of *n*-Benzyl-4-bromobenzamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *n*-Benzyl-4-bromobenzamide

CAS No.: 80311-89-3

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This guide provides a comprehensive technical overview of the spectroscopic characterization of ***n*-Benzyl-4-bromobenzamide** (C<sub>14</sub>H<sub>12</sub>BrNO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that are fundamental to confirming the structure and purity of this compound. Our focus is on the causality behind experimental choices and the rigorous interpretation of spectral data.

## Introduction: The Importance of Spectroscopic Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR and IR spectroscopy provide a non-destructive, detailed view of the molecular architecture. For a molecule like ***n*-Benzyl-4-bromobenzamide**, these methods are essential to verify the formation of the amide bond and the integrity of the aromatic and benzylic moieties. This guide will walk through the standardized protocols for data acquisition and provide a thorough interpretation of the resulting spectra.

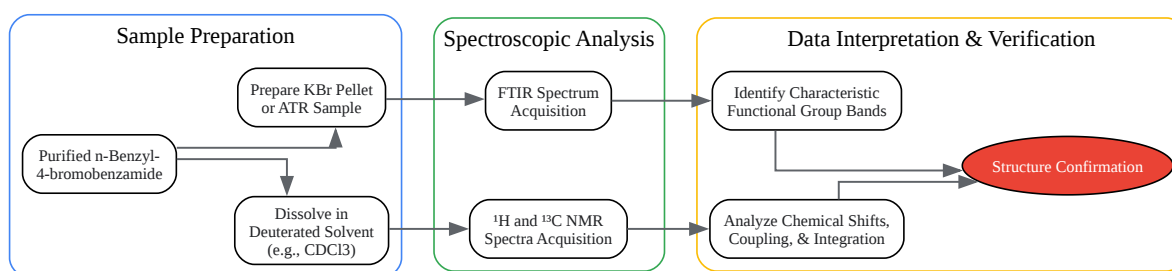
## Molecular Structure and Analytical Workflow

The structural integrity of **n-Benzyl-4-bromobenzamide** is established through a systematic analytical workflow. This process begins with the careful preparation of a purified sample, followed by spectroscopic analysis, and culminates in a detailed interpretation of the spectral data to confirm the molecular structure.

Below is the chemical structure of **n-Benzyl-4-bromobenzamide** with atom numbering for NMR assignments.

Caption: Molecular structure of **n-Benzyl-4-bromobenzamide** with atom numbering.

The following diagram illustrates the standard workflow for spectroscopic characterization.



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Caption: General workflow for the spectroscopic characterization of **n-Benzyl-4-bromobenzamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H and <sup>13</sup>C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

## Experimental Protocol for NMR Spectroscopy

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

- **Sample Preparation:** For a typical  $^1\text{H}$  NMR spectrum, 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). For  $^{13}\text{C}$  NMR, a more concentrated sample (20-50 mg) is often required due to the low natural abundance of the  $^{13}\text{C}$  isotope.  $\text{CDCl}_3$  is selected for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal, which is used for locking the magnetic field frequency. Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm) for referencing the chemical shifts.
- **Instrumentation:** Spectra are typically acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a  $30^\circ$  pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with an adequate signal-to-noise ratio.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides a quantitative map of the proton environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.68 - 7.66	m	-	2H	H-3, H-5
7.59 - 7.57	m	-	2H	H-2, H-6
7.39 - 7.31	m	-	5H	H-10, H-11, H-12, H-13, H-14
~6.42	bs	-	1H	N-H
4.65	d	5.5	2H	H-8 (CH <sub>2</sub> )

Data sourced from supporting information from The Royal Society of Chemistry.

#### Spectral Interpretation:

- Aromatic Protons ( $\delta$  7.68 - 7.31 ppm):** The spectrum shows two distinct sets of signals in the aromatic region. The two multiplets downfield ( $\delta$  ~7.67 and ~7.58 ppm) correspond to the four protons of the 4-bromobenzoyl ring (H-2, H-3, H-5, H-6). The multiplet integrating to five protons ( $\delta$  ~7.35 ppm) is assigned to the monosubstituted benzyl ring (H-10 to H-14).
- Amide Proton ( $\delta$  ~6.42 ppm):** A broad singlet is observed around 6.42 ppm, characteristic of a secondary amide proton (N-H). The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
- Benzylic Protons ( $\delta$  4.65 ppm):** The doublet at 4.65 ppm, integrating to two protons, is assigned to the benzylic methylene group (H-8). The signal is split into a doublet by the adjacent amide proton (<sup>3</sup>J-coupling) with a coupling constant of 5.5 Hz, confirming their connectivity.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Chemical Shift ( $\delta$ , ppm)	Assignment
166.6	C-7 (C=O)
138.1	C-9
133.3	C-1
131.8	C-3, C-5
128.9	C-11, C-13
128.7	C-2, C-6
127.9	C-10, C-14
127.6	C-12
126.5	C-4
44.3	C-8 (CH <sub>2</sub> )

Note: This is a predicted spectrum based on established chemical shift increments and data from structurally similar compounds. Experimental values may vary slightly.

#### Spectral Interpretation:

- Carbonyl Carbon ( $\delta$  166.6 ppm): The signal furthest downfield is assigned to the amide carbonyl carbon (C-7), which is deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.
- Aromatic Carbons ( $\delta$  138.1 - 126.5 ppm): The signals in this region correspond to the twelve aromatic carbons. The quaternary carbons (C-1, C-4, C-9) are typically weaker in intensity. The carbon attached to the bromine atom (C-4) is shielded relative to the other substituted carbon (C-1). The remaining signals are assigned to the protonated aromatic carbons.
- Aliphatic Carbon ( $\delta$  44.3 ppm): The most upfield signal is attributed to the benzylic methylene carbon (C-8).

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

## Experimental Protocol for IR Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
- **Sample Preparation:** A common method for solid samples is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on a crystal (e.g., diamond or germanium). ATR is often preferred for its simplicity and speed.
- **Data Acquisition:** A background spectrum is recorded first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce a transmittance or absorbance spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## IR Spectral Data

The IR spectrum of **n-Benzyl-4-bromobenzamide** is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
~3300	N-H Stretch	Secondary Amide
3100 - 3000	C-H Stretch	Aromatic
~2900	C-H Stretch	Aliphatic ( $\text{CH}_2$ )
~1640	C=O Stretch (Amide I)	Secondary Amide
~1540	N-H Bend (Amide II)	Secondary Amide
1600, ~1480	C=C Stretch	Aromatic Ring
690 - 515	C-Br Stretch	Aryl Halide

Data based on established group frequencies for amides and aromatic compounds.<sup>[1][2][3]</sup>

### Spectral Interpretation:

- **N-H and C=O Vibrations:** The most diagnostic peaks for confirming the formation of the amide linkage are the N-H stretch around  $3300\text{ cm}^{-1}$  and the strong C=O stretch (Amide I band) around  $1640\text{ cm}^{-1}$ .<sup>[2][4]</sup> The presence of the N-H bending vibration (Amide II band) near  $1540\text{ cm}^{-1}$  further corroborates the secondary amide structure.<sup>[1][5]</sup>
- **C-H Vibrations:** Absorptions above  $3000\text{ cm}^{-1}$  are characteristic of aromatic C-H stretching, while those just below  $3000\text{ cm}^{-1}$  are due to the aliphatic C-H stretching of the methylene group.
- **Aromatic and C-Br Vibrations:** The C=C stretching vibrations within the aromatic rings typically appear in the  $1600\text{-}1450\text{ cm}^{-1}$  region. A strong absorption in the lower frequency "fingerprint" region (below  $700\text{ cm}^{-1}$ ) can be attributed to the C-Br stretching vibration, confirming the presence of the bromo-substituent.<sup>[3]</sup>

## Conclusion

The collective data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy provide a definitive and self-validating confirmation of the structure of **n-Benzyl-4-bromobenzamide**. The  $^1\text{H}$  NMR spectrum confirms the proton count and the connectivity between the benzylic and amide groups. The  $^{13}\text{C}$  NMR spectrum verifies the carbon framework of the molecule. Finally, the IR spectrum provides unequivocal evidence for the presence of the key amide functional group and the bromo-substituent. This comprehensive spectroscopic analysis is an indispensable component of quality control and characterization in any research or development setting involving this compound.

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